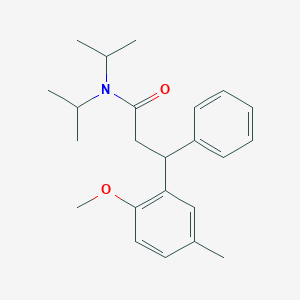

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide typically involves the reaction of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoyl chloride with diisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Introduction of various substituents on the aromatic rings.

Aplicaciones Científicas De Investigación

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine

- N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate

Uniqueness

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Actividad Biológica

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide, also known as a derivative of Tolterodine, is a compound that has drawn attention due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C23H31NO2

- Molecular Weight : 365.5 g/mol

- CAS Number : 124935-89-3

- SMILES Notation : CC(C)C(=O)N(C(C)C)C(CC1=CC=CC=C1)C2=CC=C(C=C2)OC

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on its antiproliferative effects against cancer cell lines. The following sections detail its mechanisms of action and efficacy based on available research.

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative effects on various cancer cell lines, particularly breast cancer cells. For instance:

- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value in the range of 10–33 nM, indicating potent antiproliferative activity comparable to established chemotherapeutic agents .

- Mechanism of Action : The compound appears to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This effect leads to cellular apoptosis as evidenced by flow cytometry analysis that showed G2/M phase arrest in treated cells .

Table 1: Summary of Antiproliferative Effects

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10–33 | Tubulin polymerization inhibition |

| MDA-MB-231 | 23–33 | G2/M phase arrest and apoptosis |

Case Study: In Vitro Analysis

A study conducted by researchers at MDPI demonstrated that this compound significantly inhibited the growth of MCF-7 cells. The findings were supported by confocal microscopy, which revealed alterations in microtubule organization post-treatment. The study concluded that the compound's interaction at the colchicine-binding site on tubulin was a key factor in its antiproliferative activity .

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in cancer therapy. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in oncological treatments.

Future Directions

Further research is warranted to explore:

- In Vivo Efficacy : Assessing the compound's effectiveness in animal models to evaluate its therapeutic potential.

- Safety Profile : Comprehensive toxicity studies to determine safe dosage levels.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

Propiedades

IUPAC Name |

3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2/c1-16(2)24(17(3)4)23(25)15-20(19-10-8-7-9-11-19)21-14-18(5)12-13-22(21)26-6/h7-14,16-17,20H,15H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYCIYQHBLEYJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CC(=O)N(C(C)C)C(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470880 |

Source

|

| Record name | AGN-PC-00EG84 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124937-97-9 |

Source

|

| Record name | AGN-PC-00EG84 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.